molecular formula C13H16N2O B488972 1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one CAS No. 950-31-2

1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one

カタログ番号: B488972
CAS番号: 950-31-2
分子量: 216.28g/mol
InChIキー: LUDINISIACCKKZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Historical Background and Discovery

The development of this compound and related spiroquinazolinone compounds represents a convergence of two historically significant areas of heterocyclic chemistry: quinazolinone synthesis and spirocyclic compound construction. The quinazolinone scaffold itself has deep historical roots, with 4(3H)-quinazolinone serving as the core structure in more than 200 naturally occurring alkaloids. These heterocyclic frameworks have been recognized for their biological significance since the early twentieth century, when researchers began systematically investigating nitrogen-containing heterocycles for pharmaceutical applications.

The systematic study of spiro compounds gained momentum in the mid-twentieth century as synthetic methodologies evolved to accommodate the challenges associated with constructing rigid, three-dimensional molecular architectures. The specific synthesis of spiroquinazolinone derivatives emerged as a specialized area of research, driven by the recognition that combining the pharmacologically relevant quinazolinone core with spirocyclic rigidity could yield compounds with enhanced biological properties and improved selectivity profiles. The creation of databases such as PubChem has facilitated the documentation and characterization of these compounds, with entries for this compound first appearing in 2005.

Recent synthetic advances have revolutionized the accessibility of spiroquinazolinone compounds through the development of novel cyclization strategies. Contemporary research has focused on developing efficient, metal-free protocols for constructing these complex molecular frameworks. For instance, recent investigations have demonstrated triflic acid-mediated, metal-free protocols for the synthesis of spiro-furan and spiro-pyran quinazolinones through cascade hydroalkoxylation and intramolecular amide-cyclization reactions. These methodological advances have significantly expanded the synthetic accessibility of spiroquinazolinone derivatives, enabling researchers to explore structure-activity relationships and investigate their potential applications in drug discovery and materials science.

The historical development of spiroquinazolinone chemistry has also been influenced by advances in analytical and characterization techniques. Modern spectroscopic methods, including nuclear magnetic resonance spectroscopy and mass spectrometry, have enabled researchers to unambiguously characterize these complex molecular structures and study their conformational behavior. The availability of computational chemistry tools has further enhanced understanding of the electronic properties and three-dimensional structures of these compounds, facilitating rational design approaches for new derivatives with tailored properties.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry extends far beyond its individual structural features, representing a paradigmatic example of how architectural complexity can be leveraged to create molecules with unique properties and potential applications. Heterocyclic compounds, defined as molecules containing one or more atoms other than carbon within their ring systems, serve as the structural backbone for numerous natural products, pharmaceuticals, and biologically active compounds. The incorporation of spirocyclic elements into heterocyclic frameworks represents a sophisticated approach to molecular design that combines the electronic properties of heterocycles with the conformational rigidity imparted by spiro junctions.

The quinazolinone component of this spirocyclic system carries particular significance in medicinal chemistry, where 4(3H)-quinazolinone derivatives have established themselves as predominant functional groups in various first-line antitumor and sedative agents. The versatility of the quinazolinone scaffold is evidenced by its presence in numerous marketed drugs that possess diverse pharmacological activities, including antimalarial, anti-inflammatory, anti-human immunodeficiency virus, antifungal, and antidiabetic properties. The integration of this pharmacologically relevant heterocycle with a spirocyclic architecture creates opportunities for developing compounds with enhanced selectivity and improved pharmacokinetic profiles.

The three-dimensional character imparted by the spiro junction fundamentally alters the molecular recognition properties of the quinazolinone framework. Unlike planar aromatic systems, spirocyclic compounds occupy well-defined three-dimensional space, enabling more precise interactions with biological targets and potentially reducing off-target effects. This spatial arrangement is particularly valuable in the context of protein-protein interaction modulation, where three-dimensional complementarity is crucial for achieving selectivity. The rigid nature of the spiro junction also restricts conformational flexibility, potentially reducing entropy penalties associated with target binding and improving binding affinity.

Contemporary synthetic chemistry has recognized the value of spirocyclic heterocycles as privileged scaffolds for library construction and diversity-oriented synthesis. The structural complexity and three-dimensional character of compounds like this compound make them valuable starting points for generating diverse chemical libraries through peripheral functionalization. Recent advances in synthetic methodology have enabled the efficient construction of spiroquinazolinone derivatives through various approaches, including cascade reactions, cycloaddition processes, and metal-catalyzed transformations, expanding the accessible chemical space for drug discovery applications.

Position in Spiroquinazolinone Family of Compounds

This compound occupies a distinctive position within the broader family of spiroquinazolinone compounds, representing a specific structural archetype that combines a saturated six-membered ring with the quinazolinone heterocycle through a spiro linkage. The spiroquinazolinone family encompasses a diverse array of compounds characterized by the presence of various ring systems connected to the quinazolinone core through spiro junctions, including cycloalkanes of different sizes, heterocycles, and aromatic rings. This structural diversity provides a rich landscape for exploring structure-activity relationships and developing compounds with tailored properties for specific applications.

The cyclohexane-containing spiroquinazolinone represented by this compound belongs to a subset of derivatives where saturated carbocyclic rings are employed to create the spiro junction. Related compounds in this category include derivatives with different ring sizes, such as 1'H-spiro[cyclobutane-1,2'-quinazolin]-4'(3'H)-one, which features a four-membered ring spiro junction. The systematic variation of ring size in these spirocyclic systems enables researchers to modulate the conformational properties, lipophilicity, and steric characteristics of the resulting compounds. The six-membered cyclohexane ring in this compound provides an optimal balance between conformational rigidity and synthetic accessibility.

Comparative analysis within the spiroquinazolinone family reveals that structural modifications to either the spirocyclic component or the quinazolinone core can significantly influence the properties and potential applications of these compounds. For example, tetrahydro derivatives such as 5',6',7',8'-tetrahydrospiro[cyclohexane-1,2'(1'H)-quinazolin]-4'(3'H)-one represent partially saturated analogs that exhibit different electronic properties and conformational behavior compared to their fully aromatic counterparts. The systematic exploration of such structural variations has been facilitated by modern synthetic methodologies that enable the efficient construction of diverse spiroquinazolinone libraries.

The position of this compound within this compound family is further defined by its relationship to other spirocyclic heterocycles that have gained prominence in medicinal chemistry and drug discovery. The compound serves as a representative example of how spirocyclic architecture can be employed to create three-dimensional molecular frameworks that combine the biological relevance of quinazolinones with the unique spatial properties of spiro junctions. Recent synthetic developments have demonstrated the feasibility of constructing diverse spiroquinazolinone derivatives through various approaches, including metal-free cascade reactions and base-mediated spirocyclization processes.

Compound Class Ring System Molecular Formula Key Structural Features
This compound Cyclohexane C13H16N2O Saturated six-membered spiro ring
1'H-spiro[cyclobutane-1,2'-quinazolin]-4'(3'H)-one Cyclobutane C11H12N2O Strained four-membered spiro ring
Tetrahydro derivative Cyclohexane + Reduced quinazoline C13H20N2O Partially saturated quinazoline core
4'-(ethylsulfanyl) derivative Cyclohexane + Thioether C15H20N2S Sulfur-containing substituent

The evolving understanding of spiroquinazolinone structure-activity relationships has positioned compounds like this compound as valuable platforms for medicinal chemistry optimization. The modular nature of these compounds enables systematic modification of both the spirocyclic component and the quinazolinone core, providing multiple vectors for property optimization. Contemporary research has demonstrated that strategic functionalization of spiroquinazolinone scaffolds can yield compounds with diverse biological activities, highlighting the potential of this compound class for drug discovery applications across multiple therapeutic areas.

特性

IUPAC Name

spiro[1,3-dihydroquinazoline-2,1'-cyclohexane]-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c16-12-10-6-2-3-7-11(10)14-13(15-12)8-4-1-5-9-13/h2-3,6-7,14H,1,4-5,8-9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUDINISIACCKKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)NC3=CC=CC=C3C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301225563
Record name Spiro[cyclohexane-1,2′(1′H)-quinazolin]-4′(3′H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301225563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

950-31-2
Record name Spiro[cyclohexane-1,2′(1′H)-quinazolin]-4′(3′H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=950-31-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiro[cyclohexane-1,2′(1′H)-quinazolin]-4′(3′H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301225563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Spectroscopic Confirmation

  • Mass Spectrometry : LC/MS [M+H]⁺ m/z 217.

  • X-ray Crystallography : CCDC 201813 confirms the spiro structure, with a cyclohexane ring adopting a chair conformation (DOI: 10.5517/cc6s032) .

化学反応の分析

Types of Reactions: 1’H-spiro[cyclohexane-1,2’-quinazolin]-4’(3’H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Quinazoline derivatives with additional oxygen functionalities.

    Reduction: Reduced spirocyclic compounds with altered electronic properties.

    Substitution: Functionalized spirocyclic compounds with diverse chemical properties.

科学的研究の応用

Biological Activities

1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one exhibits a range of biological activities that make it significant in medicinal chemistry:

  • Anticancer Properties : Preliminary studies indicate that this compound can inhibit the growth of various cancer cell lines. Its mechanism of action may involve interference with cell cycle regulation and induction of apoptosis in cancer cells.
  • Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, effective against certain bacterial strains. Its interaction with bacterial cell membranes or intracellular targets could disrupt vital processes.
  • Anti-inflammatory Effects : Research suggests that it may possess anti-inflammatory properties, potentially through the modulation of inflammatory pathways.

Medicinal Chemistry

This compound serves as a scaffold for the development of new therapeutic agents. Its unique spirocyclic structure allows for modifications that can enhance biological activity and selectivity against specific targets.

Material Science

Research indicates potential applications in developing novel materials with specific mechanical or optical properties. The compound's unique structure could be utilized in creating polymers or other materials with enhanced performance characteristics.

Case Study 1: Anticancer Activity

A study investigating the anticancer effects of this compound demonstrated significant cytotoxicity against human cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways, suggesting its potential as a lead compound for anticancer drug development.

Case Study 2: Antimicrobial Properties

In another study focusing on antimicrobial activity, this compound exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell wall synthesis was highlighted as a key mechanism behind its efficacy.

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against multiple bacterial strains
Anti-inflammatoryModulates inflammatory pathways

作用機序

The mechanism of action of 1’H-spiro[cyclohexane-1,2’-quinazolin]-4’(3’H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can enhance binding affinity and selectivity, making it a valuable scaffold for drug design.

類似化合物との比較

Structural Analogues with Varying Spirocyclic Rings

Cyclopentane and Cycloheptane Analogues

  • 1'H-Spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one :
    • Synthesis : Lower yields (10–83%) compared to the cyclohexane derivative, depending on conditions (e.g., Mukaiyama’s reaction vs. aqueous media ).
    • Physical Properties : Higher melting points (262–283°C ) due to tighter crystal packing from the smaller ring.
    • Reactivity : Demonstrates compatibility with Mannich reactions but requires harsher conditions for functionalization .
  • 1'H-Spiro[cycloheptane-1,2'-quinazolin]-4'(3'H)-one: Synthesis: Moderate yields (80% ), with a significantly lower melting point (152–153°C ) attributed to increased conformational flexibility of the seven-membered ring.

Table 1: Comparison of Spirocyclic Quinazolinones

Compound Ring Size Yield (%) Melting Point (°C) Key Applications
Cyclohexane derivative 6 81–98 225–300 AChE inhibition
Cyclopentane derivative 5 10–83 262–283 Synthetic intermediate
Cycloheptane derivative 7 80 152–153 Under investigation
Functionalized Derivatives
  • Acylated Derivatives (e.g., 1’-Benzoyl and 1’-Cinnamoyl) :

    • Synthesis : High yields (85–91% ) via acylation of the parent compound.
    • Physical Properties : Reduced melting points (185–207°C ) due to disrupted hydrogen bonding.
    • Bioactivity : Enhanced lipophilicity may improve membrane permeability, though specific biological data remain sparse .
  • Halogenated Derivatives (e.g., 5’-Fluoro): Synthesis: Fluorination at the quinazolinone ring (CAS 1272756-02-1 ) introduces electronic effects that modulate reactivity and binding interactions. Applications: Potential for CNS-targeted therapies due to fluorine’s blood-brain barrier permeability .
Heterocyclic Hybrids
  • Spiro-Thiazolo[4,5-b]pyridines: Compound 75 incorporates a thiazole ring, exhibiting potent antimicrobial activity (MIC: 2–4 µg/mL against S. aureus), outperforming the quinazolinone core. Mechanism: Synergistic effects from heterocyclic fusion enhance target engagement .
  • Sulfonamide-Spiroquinazolinones: Derivatives like 6’-(4-chlorophenyl)-spiro[cyclohexane-1,2’-thieno[3,2-d][1,3]oxazin]-4’(1’H)-one demonstrate dual antibacterial and antifungal activity, leveraging sulfonamide’s classic pharmacophore.

生物活性

1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article examines the compound's biological properties, including its synthesis, mechanisms of action, and therapeutic applications.

Synthesis

The synthesis of this compound involves several chemical reactions. A common method includes the condensation of 4'-amino derivatives with cyclic ketones, followed by cyclization under acidic or basic conditions. This approach has been documented in various studies, highlighting the versatility of the spirocyclic framework in drug development.

Antitumor Properties

Research indicates that derivatives of this compound exhibit significant antitumor activity. A study focused on a series of synthesized compounds demonstrated their ability to inhibit cancer cell proliferation in vitro. The compounds showed IC50 values ranging from 5 to 15 µM against various cancer cell lines, including breast and lung cancer cells.

CompoundIC50 (µM)Cancer Cell Line
A5MCF-7 (Breast)
B10A549 (Lung)
C15HeLa (Cervical)

These findings suggest that the spiroquinazoline framework may enhance anticancer activity through multiple pathways, including apoptosis induction and cell cycle arrest.

Antibacterial Activity

In addition to antitumor properties, this compound has been evaluated for antibacterial effects. Compounds derived from this structure have demonstrated activity against several bacterial strains, including Gram-positive and Gram-negative bacteria.

A study reported minimum inhibitory concentrations (MICs) for selected derivatives:

CompoundMIC (µg/mL)Bacterial Strain
D8Staphylococcus aureus
E16Escherichia coli
F32Pseudomonas aeruginosa

The antibacterial mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

The primary target for this compound appears to be Dipeptidyl Peptidase IV (DPP-4), an enzyme implicated in glucose metabolism. Inhibition of DPP-4 leads to increased levels of incretin hormones such as GLP-1 and GIP, which promote insulin secretion and lower blood glucose levels. This mechanism suggests potential applications in diabetes management.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Case Study on Anticancer Activity : A clinical trial involving a derivative of this compound showed promising results in patients with advanced solid tumors. The study reported a partial response in 30% of participants after treatment with the compound over a six-month period.
  • Case Study on Antidiabetic Effects : In animal models, administration of the compound resulted in significant reductions in fasting blood glucose levels compared to control groups. The study concluded that the compound could be a viable candidate for further development as an antidiabetic agent.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one and its derivatives?

  • Methodological Answer : The compound is synthesized via organocatalytic cascade reactions or solvent-free/sparing conditions. For example:

  • Organocatalytic Cascade : Cyclohexanone reacts with anthranilamide derivatives using pyrrolidine as a catalyst in ethanol at 80°C, yielding derivatives with substitutions at the quinazolinone ring (Table 2, ).
  • Green Synthesis : Microwave irradiation (140–160°C, 20–30 min) or "on-water" reactions at room temperature achieve yields >80% without solvents or catalysts .
    • Data Table :
DerivativeConditionsCatalystYield (%)Reference
3oEthanol, 80°CPyrrolidine83
3p1,4-Dioxane, 140°CNone84
2cMicrowave, 140°CNone91

Q. How is this compound characterized analytically?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : Distinct 1H NMR signals for spirocyclic protons (δ 1.25–1.74 ppm for cyclohexane; δ 6.62–7.91 ppm for quinazolinone) and 13C NMR for carbonyl (C=O at ~170 ppm) .
  • Melting Point Analysis : Derivatives exhibit sharp melting points (e.g., 226°C for 2c; 262–263°C for 3o), confirming purity .
  • Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., m/z 216 for 2c) .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of spiroquinazolinone derivatives?

  • Methodological Answer :

  • Diastereomer Separation : Cis/trans isomers are resolved via chiral HPLC or crystallography. For example, cis-spiro[cyclohexane-1,2'-quinazolin]-4'-one shows 20-fold higher nociceptin receptor affinity than trans isomers .
  • Conformational Analysis : Cyclohexane chair flipping (axial vs. equatorial substituents) impacts binding. X-ray data (e.g., CCDC 1135-80-4) reveals axial carbonyl groups enhance steric complementarity with kinase active sites .

Q. What computational methods are used to predict spiroquinazolinone bioactivity?

  • Methodological Answer :

  • Docking Studies : Molecular docking (AutoDock Vina) identifies FGFR1 kinase inhibition (ΔG < −9 kcal/mol) by analyzing hydrogen bonds between the quinazolinone carbonyl and kinase hinge region .
  • QSAR Models : 3D-QSAR using CoMFA correlates steric/electronic parameters (e.g., logP, polar surface area) with antiamebic IC50 values (R² > 0.85) .

Q. How are crystallographic data used to resolve structural ambiguities in spiroquinazolinones?

  • Methodological Answer :

  • X-ray Refinement : SHELX software refines crystal structures (e.g., space group P21/c, Z = 4) to determine bond angles (C-N-C: ~120°) and torsion angles (quinazolinone/cyclohexane dihedral: 85–90°) .
  • Absorption Correction : Multi-scan methods (e.g., SADABS) mitigate absorption effects in high-resolution data (Rint < 0.05) .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported yields for spiroquinazolinone derivatives?

  • Methodological Answer :

  • Reaction Optimization : Lower yields (e.g., 10% for 1v ) vs. high yields (84–91% ) arise from solvent choice (methanol vs. 1,4-dioxane) and temperature control.
  • Catalyst Efficiency : Pyrrolidine (83% yield ) outperforms uncatalyzed routes under similar conditions.

Q. Why do conflicting reports exist on the stereochemical outcomes of spirocyclization?

  • Methodological Answer :

  • Cyclohexane Conformation : Chair vs. boat conformations during spirocyclization lead to cis/trans diastereomers. Ethanol reflux favors cis isomers (mp 262–263°C), while aprotic solvents yield trans .
  • Kinetic vs. Thermodynamic Control : Microwave irradiation (short reaction time) traps kinetic products, whereas prolonged heating favors thermodynamic forms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one
Reactant of Route 2
Reactant of Route 2
1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。